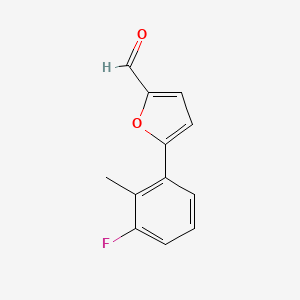

5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde

説明

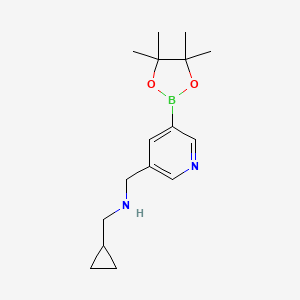

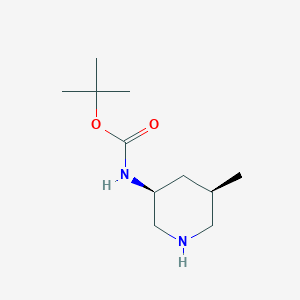

“5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C12H9FO2 . It has a molecular weight of 204.2 .

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . Another study presents a protocol for the one-step synthesis of a related compound in quantitative yield using adapted Vilsmeier conditions .Molecular Structure Analysis

The molecular structure of “5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde” is characterized by the presence of a furan ring, a phenyl ring, and an aldehyde group . The furan ring and the phenyl ring are connected by a single bond, and the aldehyde group is attached to the furan ring .Chemical Reactions Analysis

The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .科学的研究の応用

-

Furan Platform Chemicals

- Field : Green Chemistry

- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the manufacture of a wide range of compounds .

- Method : The process involves a switch from traditional resources such as crude oil to biomass. This requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Synthesis of Furan Derivatives for Epoxy Resins

- Field : Material Science

- Application : Furan derivatives are used in the synthesis of epoxy resins .

- Method : The process involves the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins, mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks .

- Results : The review highlights the recent advances in the preparation of these monomers and describes the resulting resins .

-

Knoevenagel Condensations

- Field : Organic Chemistry

- Application : The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied .

- Method : The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .

- Results : The effect of microwave irradiation on the condensation reactions was studied and compared with “classical” conditions .

-

Synthesis of Chiral Furans

- Field : Organic Chemistry

- Application : A simple and effective method for the synthesis of chiral furans takes advantage of the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .

- Method : The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .

- Results : This method provides a new approach to the synthesis of chiral furans .

-

Urease Inhibitors

- Field : Medicinal Chemistry

- Application : Furan derivatives have been reported to potentially increase the activity of urease inhibitors due to the high electron withdrawing effect of certain groups .

- Method : The process involves the synthesis of furan derivatives with high electron withdrawing groups and testing their activity as urease inhibitors .

- Results : The results of these studies could lead to the development of more effective treatments for diseases related to urease activity .

-

Crystal Structure Studies

- Field : Crystallography

- Application : Furan derivatives are often used in crystal structure studies to understand their molecular structure and properties .

- Method : The process involves the crystallization of the furan derivative and the use of techniques such as X-ray diffraction to determine its crystal structure .

- Results : The results of these studies provide valuable information about the molecular structure of the furan derivative, which can be used in the design of new compounds with desired properties .

特性

IUPAC Name |

5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKXERCXDXFRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol](/img/structure/B1442983.png)

![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)

![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)